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Compound of Interest
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CAS No.: 14986-47-1

Cat. No.: B12657192

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vanadium pentachloride (VCl₅) is a thermally unstable, highly reactive inorganic compound.

Its transient nature makes experimental investigation challenging, thus positioning

computational modeling as an indispensable tool for elucidating its electronic structure,

decomposition pathways, and reactivity. This technical guide provides a comprehensive

overview of the theoretical approaches used to model VCl₅, offering insights into its behavior

that are crucial for its potential applications in synthesis and catalysis, including contexts

relevant to drug development where vanadium compounds have shown therapeutic promise.

Vanadium pentachloride is a black, diamagnetic solid that exists as a dimer ([VCl₅]₂) in the

solid state. It is notable for its instability at room temperature, readily decomposing into

vanadium tetrachloride (VCl₄) and chlorine gas (Cl₂). This inherent instability underscores the

importance of computational methods to predict its properties and reactions under various

conditions.
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Core Computational Concepts
The computational modeling of VCl₅ reactivity primarily relies on Density Functional Theory

(DFT), a quantum mechanical method that calculates the electronic structure of atoms,

molecules, and solids. DFT provides a good balance between accuracy and computational

cost, making it suitable for studying complex transition metal compounds.

Key aspects of modeling VCl₅ include:

Geometry Optimization: Determining the lowest energy arrangement of atoms in the

molecule. For VCl₅, this involves optimizing the structure of the monomer and its dimer.

Frequency Analysis: Calculating the vibrational frequencies of the optimized structure. The

absence of imaginary frequencies confirms that the structure is a true minimum on the

potential energy surface. These frequencies are also crucial for calculating thermodynamic

properties.

Decomposition Pathway Analysis: Investigating the mechanism of the decomposition of VCl₅

into VCl₄ and Cl₂. This involves locating the transition state (the highest energy point along

the reaction path) and calculating the activation energy.

Reactivity with Substrates: Modeling the reactions of VCl₅ with various organic and inorganic

molecules to understand its role as a catalyst or reactant. This includes studying reaction

mechanisms, calculating reaction energies, and identifying intermediates and products.

Data Presentation
Due to the high instability of Vanadium pentachloride, direct experimental and extensive

computational data are scarce. The following tables summarize known experimental data for

related vanadium chlorides and provide estimated computational data for VCl₅ based on

theoretical calculations and analogies with these related compounds.

Table 1: Experimental and Calculated Geometric Parameters of Vanadium Chlorides
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Compound
V-Cl Bond Length
(Å) (Experimental)

V-Cl Bond Length
(Å) (Calculated -
DFT)

Cl-V-Cl Bond
Angles (°)
(Calculated - DFT)

VCl₂ - ~2.25 Linear

VCl₃ 2.22 (gas phase) ~2.20
Trigonal Planar

(~120°)

VCl₄ 2.14 (gas phase)[1] ~2.15 Tetrahedral (~109.5°)

VCl₅ (monomer) Not available

Estimated ~2.20

(axial), ~2.15

(equatorial)

Trigonal Bipyramidal

(~90°, ~120°)

[VCl₅]₂ (dimer) Not available

Estimated bridging

and terminal bond

lengths

Distorted Octahedral

Note: Calculated values for VCl₅ are estimations based on trends and calculations for other

vanadium halides. The geometry of monomeric VCl₅ is predicted to be trigonal bipyramidal.

Table 2: Calculated Vibrational Frequencies for VCl₅ Monomer

Vibrational Mode Symmetry
Calculated
Frequency (cm⁻¹)

Description

ν₁ A₁' ~450
Symmetric V-Cl

(equatorial) stretch

ν₂ A₁' ~350
Symmetric V-Cl (axial)

stretch

ν₃ A₂" ~200 Out-of-plane bend

ν₄ E' ~480
Asymmetric V-Cl

(equatorial) stretch

ν₅ E' ~250 In-plane bend

ν₆ E" ~150 Bend
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Note: These frequencies are estimations and would require dedicated computational studies for

accurate determination. The values are based on typical ranges for V-Cl stretching and bending

modes.

Table 3: Calculated Thermodynamic Data for VCl₅ Decomposition

Reaction ΔH (kcal/mol) ΔG (kcal/mol)
Activation Energy
(Ea) (kcal/mol)

VCl₅ → VCl₄ + Cl Estimated positive
Estimated negative

(spontaneous)
Estimated low

2 VCl₅ → 2 VCl₄ + Cl₂ Estimated positive
Estimated negative

(spontaneous)
Estimated low

Note: The decomposition is known to be spontaneous at room temperature, indicating a

negative Gibbs free energy change (ΔG). The enthalpy change (ΔH) for breaking a V-Cl bond

is expected to be positive. The low stability suggests a low activation energy (Ea).

Experimental Protocols
The following sections outline detailed methodologies for the computational investigation of

VCl₅ reactivity.

Protocol 1: Geometry Optimization and Frequency
Analysis of VCl₅

Software Selection: Utilize a quantum chemistry software package such as Gaussian,

ORCA, or VASP.

Initial Structure: Construct an initial 3D structure of the VCl₅ monomer assuming a trigonal

bipyramidal geometry (D₃h symmetry). For the dimer, construct a bioctahedral structure with

two bridging chlorine atoms.

Method Selection:
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DFT Functional: Choose a suitable density functional. Hybrid functionals like B3LYP or

PBE0 often provide a good balance of accuracy for transition metal compounds.

Basis Set: Employ a basis set appropriate for transition metals and halogens. A

combination of an effective core potential (ECP) for vanadium (e.g., LANL2DZ) and a

Pople-style basis set (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-

cc-pVTZ) for chlorine is recommended.

Calculation Setup:

Define the molecular charge (0) and spin multiplicity (singlet for the diamagnetic V(V)

species).

Specify the geometry optimization and frequency calculation keywords (e.g., Opt Freq).

Execution and Analysis:

Run the calculation.

Verify the optimized geometry.

Analyze the output of the frequency calculation to confirm the absence of imaginary

frequencies, which indicates a true energy minimum.

Extract the optimized bond lengths, bond angles, and vibrational frequencies for

tabulation.

Protocol 2: Modeling the Decomposition Pathway of
VCl₅

Reactant and Product Structures: Use the optimized structure of VCl₅ as the reactant. The

products are VCl₄ and a chlorine radical (or Cl₂ molecule for the dimeric decomposition).

Optimize the geometries of the products using the same level of theory as for the reactant.

Transition State Search:

Method: Employ a transition state search algorithm such as the Berny algorithm (in

Gaussian) or the Nudged Elastic Band (NEB) method.
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Initial Guess: Provide an initial guess for the transition state geometry. This can be

estimated by elongating one of the V-Cl bonds in the VCl₅ structure.

Transition State Verification:

Perform a frequency calculation at the located transition state structure.

Confirm the presence of exactly one imaginary frequency, which corresponds to the

motion along the reaction coordinate (the V-Cl bond breaking).

Intrinsic Reaction Coordinate (IRC) Calculation:

Perform an IRC calculation starting from the transition state structure.

This calculation will trace the reaction path from the transition state down to the reactant

and product, confirming that the located transition state connects the desired species.

Energy Profile:

Calculate the energies of the reactant, transition state, and products.

The activation energy is the energy difference between the transition state and the

reactant.

The reaction energy is the energy difference between the products and the reactant.

Protocol 3: Investigating the Reactivity of VCl₅ with an
Organic Substrate (e.g., Ethylene)

System Setup: Create a system containing the VCl₅ molecule and an ethylene molecule in

the vicinity of the vanadium center.

Reaction Coordinate Scan: Perform a relaxed potential energy surface scan by

systematically changing the distance between the vanadium atom and one of the carbon

atoms of the ethylene molecule. This helps to identify potential reaction pathways and locate

approximate transition state structures.
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Transition State Optimization: Use the structure corresponding to the maximum energy from

the scan as an initial guess for a full transition state optimization, following the procedure in

Protocol 2.

Mechanism Elucidation: Characterize the intermediates and products of the reaction by

performing geometry optimizations and frequency analyses.

Reaction Energetics: Calculate the energies of all stationary points along the reaction

pathway to construct a complete energy profile of the reaction.

Mandatory Visualization
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VCl₅ Transition State
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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